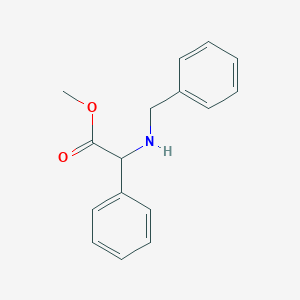

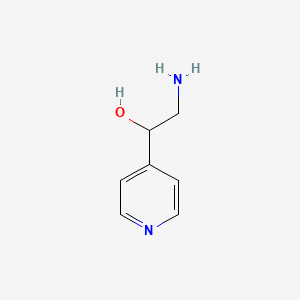

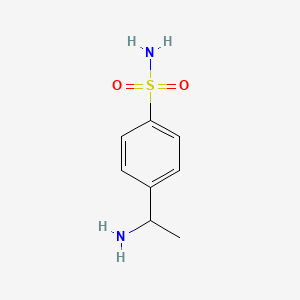

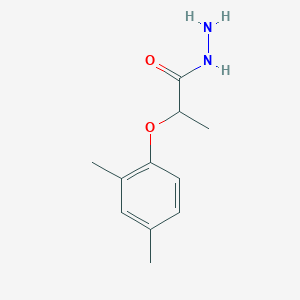

4-(2-Morpholin-4-ylethoxy)benzonitrile

Overview

Description

Synthesis Analysis

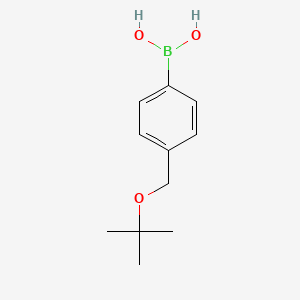

The synthesis of related compounds involves the reaction of morpholine with different aromatic substrates. For instance, o-Formylphenylboronic acid reacts with morpholine to form a benzoxaborole derivative, which is structurally related to the compound of interest . Another study describes the synthesis of a series of benzonitriles with luminescent properties, where the benzonitrile moiety is part of a larger, complex molecule . These syntheses typically involve condensation reactions and are characterized by spectral techniques.

Molecular Structure Analysis

The molecular structure of compounds related to 4-(2-Morpholin-4-ylethoxy)benzonitrile has been determined using various analytical methods. For example, the crystal structure of a morpholine-containing indazole derivative was determined to belong to the monoclinic system, space group P21/c . Similarly, a benzothiazole derivative with a morpholine moiety was analyzed, revealing a dihedral angle between the benzothiazole and morpholine planes . These studies provide insights into the molecular geometry and conformation of morpholine-containing compounds.

Chemical Reactions Analysis

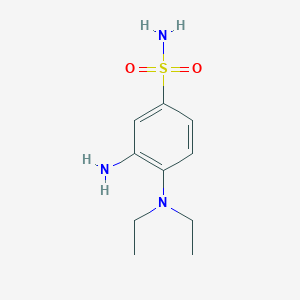

The chemical reactivity of morpholine derivatives is influenced by the presence of the morpholine ring. In the context of the provided papers, morpholine is involved in the formation of a benzoxaborole derivative and in the synthesis of benzohydrazides with antimycobacterial activity . The morpholine ring is important for the antimicrobial activity of these compounds, indicating its role in biological interactions.

Physical and Chemical Properties Analysis

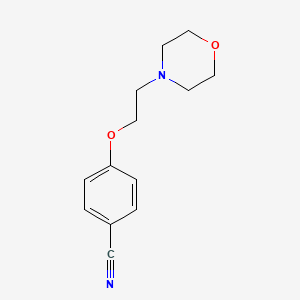

The physical and chemical properties of morpholine derivatives are diverse, depending on the specific substituents and molecular structure. For instance, the liquid crystalline behavior of a series of benzonitriles was investigated, revealing that compounds with shorter chain lengths exhibit the nematic phase, while those with longer chains show the orthorhombic columnar phase . The optical and electrochemical properties of these compounds were also studied, indicating their potential as blue-emitting materials with specific band gaps and energy levels . These properties are crucial for applications in materials science and electronics.

Scientific Research Applications

Antioxidant and Cardiovascular Effects

Several morpholine derivatives, structurally similar to 4-(2-Morpholin-4-ylethoxy)benzonitrile, have been investigated for their antioxidant properties. These derivatives have shown significant inhibitory effects on lipid peroxidation of microsomal membrane lipids, indicating potent antioxidant activity. Furthermore, some compounds have demonstrated hypocholesterolemic and hypolipidemic action, effectively decreasing cholesterol and triglycerides in plasma, suggesting potential cardiovascular benefits (Chrysselis, Rekka, & Kourounakis, 2000).

Anti-Inflammatory and Immunomodulatory Effects

Morpholine derivatives have also been researched for their anti-inflammatory and immunomodulatory effects. For instance, GYY4137, a morpholine derivative, has shown protective effects against endotoxic shock in rats by decreasing hypotension and inhibiting proinflammatory cytokine production. The compound also demonstrated anti-inflammatory effects by inhibiting NF-kappaB activation and expression of enzymes associated with inflammation, suggesting potential for treating various inflammatory conditions (Li et al., 2009).

Neurological and Analgesic Applications

Morpholine derivatives like M58373 have exhibited inhibitory activity on neurotoxin binding to voltage-gated sodium channels, indicating potential applications in neurological conditions. M58373 also showed significant effects on reducing substance P release from sensory neurons and alleviating pain behaviors in rats, highlighting its potential as an analgesic, particularly for neuropathic pain (Akada et al., 2006).

Effects on Platelet Aggregation and Thrombosis

Compounds like MS-180, another morpholine derivative, have been studied for their antiaggregatory and antithrombotic effects. These compounds have effectively inhibited platelet aggregation and thrombus formation, suggesting their potential utility in treating thrombotic diseases (Banno et al., 1999).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to wear personal protective equipment/face protection, avoid ingestion and inhalation, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-(2-morpholin-4-ylethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-11-12-1-3-13(4-2-12)17-10-7-15-5-8-16-9-6-15/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTJRPZKCNRDQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388155 | |

| Record name | 4-(2-morpholin-4-ylethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Morpholin-4-ylethoxy)benzonitrile | |

CAS RN |

34334-04-8 | |

| Record name | 4-(2-morpholin-4-ylethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)